1-Butoxybutane-1-peroxol
Description
Contextualization of Organic Peroxide Chemistry
Organic peroxides are a class of organic compounds that contain the peroxide functional group (R-O-O-R'). These molecules are defined by the presence of a single covalent bond between two oxygen atoms, which is relatively weak. The O-O bond dissociation energy is typically in the range of 190–210 kJ/mol, which is significantly lower than that of C-C, C-H, and C-O bonds. This inherent weakness of the O-O bond means it can be easily broken to form highly reactive free radicals (RO•).
This reactivity makes organic peroxides exceptionally useful in a wide array of industrial applications. One of their most significant roles is as initiators for the free-radical polymerization of monomers. They are essential in the manufacturing of major polymers such as polyethylene, polypropylene, polyester (B1180765) resins, and polyacrylates. Beyond polymerization, organic peroxides serve as cross-linking agents for creating thermoset plastics and elastomers, and as oxidizing agents in various chemical syntheses. Their strong oxidizing properties also make them effective bleaching agents in the textile and paper industries and as disinfectants.
Within the large family of organic peroxides, hydroperoxides (R-O-O-H) and peroxyacetals (R-C(OR')OOR'') represent two particularly significant subclasses.
Hydroperoxides are compounds where one of the organic 'R' groups in a peroxide is replaced by a hydrogen atom. They are crucial intermediates in both industrial and biological oxidation processes. A landmark industrial application is the Hock process, where cumene (B47948) hydroperoxide is a key intermediate in the large-scale production of phenol (B47542) and acetone. Hydroperoxides, such as tert-butyl hydroperoxide (TBHP), are also vital reagents in organic synthesis, notably in the metal-catalyzed epoxidation of alkenes to produce epoxides. Furthermore, the formation of hydroperoxides through the autoxidation of compounds with C-H bonds is a fundamental process, for instance, in the drying of oil-based paints and varnishes.
Peroxyacetals , also known as peroxyketals, are characterized by a carbon atom bonded to both an ether oxygen and a peroxy group. These compounds are important as radical initiators and are also versatile intermediates in synthesis. Lewis acid-promoted reactions of peroxyacetals with nucleophiles provide effective pathways to create new, more complex peroxides and hydroperoxides.
General Overview of Peroxides in Organic Synthesis and Industry
Specific Focus on 1-Butoxybutane-1-peroxol within the Peroxol Class
This compound, with the IUPAC name 1-butoxy-1-hydroperoxybutane, is a member of the hydroperoxy ether (or α-alkoxy hydroperoxide) class of organic peroxides. nih.gov This structure combines the features of a hydroperoxide and an ether on the same carbon atom. The chemical information available for this specific compound is primarily from chemical databases, with detailed research studies focusing on it being scarce. nih.govguidechem.com
Computed Chemical and Physical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C8H18O3 | PubChem nih.gov |
| Molecular Weight | 162.23 g/mol | PubChem nih.gov |
| IUPAC Name | 1-butoxy-1-hydroperoxybutane | PubChem nih.gov |
| CAS Number | 77379-09-0 | PubChem nih.gov |
| Topological Polar Surface Area | 38.7 Ų | PubChem nih.gov |
| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 3 | PubChem nih.gov |
| Rotatable Bond Count | 7 | PubChem nih.gov |
Research Findings and Synthesis
While specific research on this compound is limited, its synthesis can be inferred from established methods for preparing analogous 1-hydroperoxy-1'-alkoxyperoxides. A notable method involves the iodine-catalyzed reaction of geminal bishydroperoxides with acetals or enol ethers. For instance, reacting a geminal bishydroperoxide with an acetal (B89532) like 1,1-dibutoxybutane (B1265885) would be a plausible route. Studies have shown that such reactions can proceed with the replacement of a single alkoxy group to yield the target 1-hydroperoxy-1'-alkoxyperoxide structure. The choice of solvent is critical in these syntheses, with ethers like diethyl ether often providing the best results.
Another potential pathway for its formation is through the ozonolysis of an alkene like butyl vinyl ether in the presence of butanol, or via the autoxidation of butanal in the presence of butanol. The oxidation of n-butanol produces butanal, and these species could potentially react further to form the hydroperoxy ether. passmyexams.co.uk The oxidation of dibutyl ether in the presence of oxygen can also lead to the formation of hydroperoxides. wikipedia.org
The structure of this compound, containing both a nucleophilic hydroperoxy group and a latent electrophilic monoperoxyacetal center, makes it a potentially versatile intermediate in organic synthesis, though specific applications have not been documented in the literature.
Structure
3D Structure
Properties
CAS No. |
77379-09-0 |
|---|---|
Molecular Formula |
C8H18O3 |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
1-butoxy-1-hydroperoxybutane |
InChI |
InChI=1S/C8H18O3/c1-3-5-7-10-8(11-9)6-4-2/h8-9H,3-7H2,1-2H3 |
InChI Key |
ANIRKWXOWWCUSF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(CCC)OO |
Origin of Product |
United States |
Synthetic Methodologies for 1 Butoxybutane 1 Peroxol and Analogous Structures
Classical and Contemporary Synthetic Routes to Hydroperoxy Ethers
The formation of hydroperoxy ethers, such as 1-butoxybutane-1-peroxol, can be achieved through deliberate synthesis or as a result of spontaneous oxidation. The targeted synthesis often involves the reaction of unsaturated precursors or carbonyl compounds with a peroxide source, while autoxidation represents a non-selective, radical-driven pathway.
Acid-Catalyzed Addition Reactions
Acid catalysis provides a reliable and high-yield pathway for the preparation of α-alkoxyalkyl hydroperoxides. wikipedia.org This class of reactions leverages the enhanced reactivity of vinyl ethers or the activation of carbonyl compounds to facilitate the introduction of the hydroperoxy group.
A primary and effective method for synthesizing 1-alkoxyalkyl hydroperoxides is the acid-catalyzed addition of hydrogen peroxide to vinyl ethers. wikipedia.orgwikipedia.org This reaction proceeds readily, with the vinyl ether acting as an electron-rich alkene that is susceptible to electrophilic attack. wikipedia.org The acid catalyst protonates the vinyl ether, generating a resonance-stabilized carbocation, which is then trapped by hydrogen peroxide to form the target hydroperoxy ether.
Specifically, this compound can be synthesized by the reaction of n-butyl vinyl ether with hydrogen peroxide in the presence of an acid catalyst, such as sulfuric acid. rsc.org This reaction can yield a mixture of hydroperoxide products. rsc.orgresearchgate.net
Table 1: Synthesis of Hydroperoxides from n-Butyl Vinyl Ether
| Reactants | Catalyst | Products | Reference |
|---|
This table summarizes the key components for the synthesis of this compound and related structures via the acid-catalyzed reaction of n-butyl vinyl ether and hydrogen peroxide.
An alternative route to structures analogous to this compound is the peroxyacetalization of carbonyl compounds. This method involves the reaction of aldehydes or ketones with hydrogen peroxide or other hydroperoxides, typically in the presence of a catalyst, to form gem-dihydroperoxides or related peroxyacetals. researchgate.netnih.gov The synthesis of this compound itself can be viewed as the addition of a hydroperoxy group to butyraldehyde (B50154), which can be formed in situ from precursors.
The challenge in these reactions is to generate the desired hydroperoxyacetal without the formation of significant amounts of cyclic byproducts or using a large excess of hydrogen peroxide. unl.edu A variety of promoters have been utilized to facilitate this transformation, including Brønsted acids, Lewis acids, iodine, and ceric ammonium (B1175870) nitrate. researchgate.netunl.edu Lewis acids like tin(IV) chloride (SnCl₄) and aluminum chloride hexahydrate (AlCl₃·6H₂O) have been shown to effectively catalyze the formation of geminal bishydroperoxides from aldehydes and hydrogen peroxide. nih.gov
Table 2: Catalysts for Peroxyacetalization of Carbonyl Compounds
| Catalyst Type | Examples | Application | Reference |
|---|---|---|---|
| Brønsted Acids | Formic Acid (HCOOH) | Generation of dihydroperoxides (DHPs) | researchgate.net |
| Lewis Acids | Tin(IV) chloride (SnCl₄), Bismuth(III) triflate (Bi(OTf)₃) | Synthesis of geminal 1,1-dihydroperoxides from oxiranes (via aldehyde rearrangement) or direct peroxyacetalization | researchgate.netnih.gov |
| Iodine | Iodine (I₂) | Generation of DHPs from ketones/aldehydes | researchgate.net |
This table highlights various catalytic systems employed in the synthesis of hydroperoxyacetals from carbonyl precursors.
Reactions of Vinyl Ethers with Hydrogen Peroxide
Autoxidation Processes of Ethers
Ethers, including dibutyl ether (1-butoxybutane), are susceptible to spontaneous oxidation in the presence of atmospheric oxygen, a process known as autoxidation. jove.combritannica.com This process is a slow, flameless combustion that leads to the formation of dangerously explosive hydroperoxides and peroxides. britannica.comchemeurope.com The compound this compound is the specific hydroperoxide formed from the autoxidation of dibutyl ether. wikipedia.org
The autoxidation of ethers proceeds through a free-radical chain reaction mechanism, which is generally divided into three distinct stages: initiation, propagation, and termination. jove.comchemeurope.comwikipedia.org
Initiation: The reaction begins when an initiator, which can be generated by light, heat, or impurities, abstracts a hydrogen atom from a carbon atom adjacent to the ether oxygen. jove.comnumberanalytics.com This forms a carbon-centered radical. This hydrogen is particularly susceptible to abstraction because the resulting radical is stabilized by the adjacent oxygen atom. youtube.com
Propagation: This stage occurs in two steps. First, the carbon-centered radical rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (ROO•). wikipedia.org In the second step, this newly formed peroxy radical abstracts a hydrogen atom from another ether molecule, yielding a hydroperoxide (ROOH)—in this case, this compound—and a new carbon-centered radical. jove.com This new radical can then continue the chain reaction. jove.comwikipedia.org
Termination: The chain reaction is terminated when two radical species combine to form a stable, non-radical product. jove.comchemeurope.com
This cyclic process ensures that even a small number of initial radical-forming events can lead to a significant accumulation of hydroperoxides over time. jove.com
The rate and product distribution of ether autoxidation are influenced by several factors, including the ether's chemical structure and external conditions. numberanalytics.comresearch-solution.com
Chemical Structure: The structure of the ether plays a critical role. The stability of the intermediate carbon-centered radical determines the preferred site of hydrogen abstraction. Ethers with secondary or tertiary α-hydrogens are more susceptible to autoxidation than those with only primary α-hydrogens due to the greater stability of the corresponding radicals. Steric hindrance around the α-carbon can also affect reactivity; bulky substituents may slow the rate of oxidation. numberanalytics.comnih.govnih.gov
Electronic Effects: Electron-donating groups can stabilize the adjacent radical, increasing the rate of autoxidation, while electron-withdrawing groups can have the opposite effect. numberanalytics.com
External Conditions: Factors such as temperature, light (especially UV radiation), and the presence of catalysts can accelerate autoxidation. chemeurope.comnumberanalytics.com Conversely, the presence of radical scavengers or antioxidants can inhibit the process by interrupting the free-radical chain reaction. chemeurope.com
Table 3: Factors Affecting Ether Autoxidation
| Factor | Influence on Autoxidation | Mechanism of Action | Reference |
|---|---|---|---|
| Ether Structure | |||
| α-Hydrogen Type | Secondary/tertiary > Primary | Increased stability of the intermediate carbon-centered radical | youtube.com |
| Steric Hindrance | Decreases rate | Hinders approach of radicals and oxygen | numberanalytics.comnih.gov |
| External Conditions | |||
| Temperature | Increases rate | Provides energy to overcome activation barriers | numberanalytics.com |
| Light (UV) | Increases rate | Promotes the formation of radical initiators | chemeurope.com |
| Catalysts (e.g., metal ions) | Increases rate | Facilitate the decomposition of hydroperoxides into more radicals | numberanalytics.com |
This table summarizes the key internal and external factors that control the rate and outcome of ether autoxidation.
Free-Radical Chain Mechanisms in Ether Autoxidation
Catalytic Approaches in Peroxyacetal Synthesis
The formation of peroxyacetals, such as this compound, from aldehydes and hydroperoxides is often a thermodynamically controlled process that requires catalysis to achieve viable yields and selectivity. Several classes of catalysts have been developed for this purpose.
Transition Metal Catalysis (e.g., Rhenium-based catalysts)
Transition metal complexes are effective catalysts for various peroxidation reactions. Rhenium-based catalysts, in particular, have demonstrated remarkable efficiency in the synthesis of hydroperoxides and peroxyacetals under mild conditions.
High-valent rhenium oxides, such as dirhenium heptoxide (Re₂O₇) and methylrhenium trioxide (MTO), are potent catalysts for the peroxyacetalization of aldehydes and ketones. thieme-connect.de Research has shown that Re₂O₇ in acetonitrile (B52724) is an exceptionally mild and efficient catalyst for the reaction of aldehydes or acetals with hydrogen peroxide (H₂O₂) to generate 1,1-dihydroperoxides. organic-chemistry.orgresearchgate.net These gem-dihydroperoxides are versatile intermediates that can be further reacted to form other peroxide structures. The proposed mechanism for ketone peroxidation with the H₂O₂/MeReO₃ system involves the coordination of hydrogen peroxide to the rhenium center, which acts as a Lewis acid, forming a peroxocomplex that then reacts with the carbonyl compound. researchgate.net
Cobalt-based catalysts have also been employed, particularly in the peroxidation of olefins and silyl (B83357) enol ethers to form silyl monoperoxyketals. organic-chemistry.orgnih.gov For instance, the Isayama-Mukaiyama reaction utilizes a cobalt catalyst for the direct peroxidation of olefins with molecular oxygen and a silane. rsc.org
Table 1: Examples of Rhenium-Catalyzed Peroxyacetalization This table is generated based on data from cited research articles.
| Catalyst | Substrate | Oxidant | Product Type | Yield | Reference |
| Re₂O₇/CH₃CN | Ketones, Aldehydes | H₂O₂ | 1,1-Dihydroperoxides | High | organic-chemistry.org, thieme-connect.de |
| Me₃SiOReO₃ | Ketones, Aldehydes | H₂O₂ | 1,1-Dihydroperoxides | Effective | thieme-connect.de |
| MTO | Ketones, Aldehydes | H₂O₂ | 1,1-Dihydroperoxides | Effective | thieme-connect.de |
Lewis Acid Catalysis (e.g., TiCl₄, BF₃·OEt₂)
Lewis acids are widely used to activate carbonyl groups, facilitating nucleophilic attack by hydroperoxides and alcohols to form peroxyacetals.
Titanium tetrachloride (TiCl₄) has been identified as an effective promoter for the three-component synthesis of peroxyacetals from an aldehyde, tert-butyl hydroperoxide (TBHP), and an alcohol. organic-chemistry.orgresearchgate.net This method is chemoselective for aldehydes, with ketones being unreactive under the same conditions. researchgate.netgrafiati.com The reaction's success is linked to the equilibrium constant for the formation of the hemiacetal intermediate; a larger constant favors high conversion to the peroxyacetal. grafiati.com This approach is directly applicable to the synthesis of this compound using butyraldehyde, a hydroperoxide, and n-butanol. Other Lewis acids, such as tin(IV) chloride (SnCl₄), have also been used to mediate the reaction of peroxyacetals with nucleophiles, proceeding via a peroxycarbenium ion intermediate. nih.gov
Boron trifluoride etherate (BF₃·OEt₂) is another common Lewis acid in organic synthesis. organic-chemistry.org It is known to catalyze the Baeyer-Villiger oxidation, which proceeds through a peroxyacetal intermediate (the Criegee intermediate). organic-chemistry.orggrafiati.com The mechanism involves the reaction of a ketone with a hydrogen peroxide-boron trifluoride complex to form a tetrahedral peroxyacetal, which then rearranges. grafiati.com While not always used for direct peroxyacetal synthesis, its role in related reactions underscores its utility in activating carbonyls toward peroxide attack. acs.org
Table 2: TiCl₄-Promoted Synthesis of Peroxyacetals This table is generated based on data from cited research articles.
| Aldehyde (R-CHO) | Alcohol (R''OH) | Oxidant | Product (R-CH(OOR')(OR'')) | Yield | Reference |
| Aromatic Aldehydes | Various Alcohols | TBHP | Corresponding Peroxyacetals | Good to High | grafiati.com, researchgate.net |
| Aliphatic Aldehydes | Various Alcohols | TBHP | Corresponding Peroxyacetals | Good to High | grafiati.com |
Protic Acid Catalysis
Protic acids, such as sulfuric acid (H₂SO₄) and fluoroboric acid (HBF₄), can catalyze the formation of peroxides from carbonyl compounds and hydrogen peroxide. nih.gov The acid protonates the carbonyl oxygen, enhancing its electrophilicity and promoting the addition of H₂O₂.
Researchers have developed procedures for preparing geminal bishydroperoxides by the sulfuric acid-catalyzed reaction of ketones with hydrogen peroxide. organic-chemistry.orgresearchgate.net The efficiency of these reactions can be dependent on the ring size of cyclic ketone substrates. researchgate.net In a study comparing various protic and Lewis acids for the conversion of acetals to gem-dialkylperoxides, fluoroboric acid was found to be a highly active catalyst. nih.gov These methods highlight the fundamental role of acid catalysis in activating substrates for peroxidation.
Organocatalysis in Asymmetric Peroxidation
Organocatalysis has emerged as a powerful tool for asymmetric synthesis, including the formation of chiral peroxides. rsc.org These reactions typically involve the activation of a substrate by a chiral organic molecule, such as a derivative of proline or a cinchona alkaloid.
The asymmetric peroxidation of α,β-unsaturated aldehydes has been achieved with high enantioselectivity using chiral organocatalysts. researchgate.netnih.gov Cinchona-derived catalysts, for example, can facilitate the asymmetric conjugate addition of a hydroperoxide to an iminium ion intermediate, which is formed from the unsaturated aldehyde and the catalyst. researchgate.netnih.govrsc.org This leads to the formation of chiral β-peroxyaldehydes. researchgate.net Deng and coworkers reported an organocatalytic, enantioselective peroxidation of α,β-unsaturated ketones by modifying an established epoxidation pathway. rsc.org Furthermore, an organocatalyzed cascade reaction involving peroxyhemiacetalization and an oxa-Michael addition has been developed to produce enantio- and diastereomerically enriched exo-peroxyacetals. nih.gov While many studies focus on α,β-unsaturated systems, the principles of activating an aldehyde towards nucleophilic attack by a hydroperoxide are broadly applicable. Another unique example involves pyridine, which can act as an organocatalyst in the reductive ozonolysis of alkenes, hypothesized to proceed through the formation of zwitterionic peroxyacetals. researchgate.net
Targeted Synthesis of this compound Precursors
The synthesis of this compound, which has the IUPAC name 1-butoxy-1-hydroperoxybutane, is fundamentally dependent on the availability and reaction of its constituent precursors. researchgate.net The core structure is derived from butyraldehyde and n-butanol.
Strategies Involving Butyraldehyde and n-Butanol Derivatives
Butyraldehyde (butanal) and n-butanol (butan-1-ol) are key industrial chemicals that serve as the primary building blocks for this compound. The synthesis and interconversion of these precursors are well-established processes.
A major industrial route to n-butanol involves the hydroformylation (oxo process) of propene to produce butyraldehyde, which is subsequently hydrogenated. thieme-connect.de Conversely, butyraldehyde can be produced via the catalytic dehydrogenation of n-butanol, for example, using magnesia-supported copper catalysts.
The direct synthesis of this compound would be a three-component reaction involving butyraldehyde, n-butanol, and a peroxide source (e.g., H₂O₂ or TBHP), facilitated by the catalytic methods described previously (e.g., TiCl₄ catalysis). researchgate.netgrafiati.com
An alternative strategy involves the pre-formation of an acetal (B89532) from butyraldehyde and n-butanol. The reaction of n-butanol can lead to the formation of 1,1-dibutoxybutane (B1265885), the dibutyl acetal of butyraldehyde. This acetal could then potentially be converted to the target peroxyacetal. For instance, it has been shown that acetals can react with H₂O₂ in the presence of a rhenium catalyst to yield 1,1-dihydroperoxides. organic-chemistry.org Similarly, iodine has been found to catalyze the reaction of geminal bishydroperoxides with acetals to yield 1-hydroperoxy-1'-alkoxyperoxides.
Table 3: Precursors for this compound Synthesis This table is generated based on data from cited research articles.
| Precursor | Synthesis Method | Starting Material(s) | Reference |
| n-Butanol | Hydrogenation | Butyraldehyde | , |
| Butyraldehyde | Dehydrogenation | n-Butanol | |
| Butyraldehyde | Hydroformylation (Oxo Process) | Propene, CO, H₂ | thieme-connect.de |
| 1,1-Dibutoxybutane | Acetalization | n-Butanol |
Synthesis of Related Alkyl Hydroperoxides and Bis-peroxyacetals
The synthesis of alkyl hydroperoxides and their precursors, such as bis-peroxyacetals, is a critical area of study in organic peroxide chemistry. While direct synthetic routes to this compound are not extensively documented in publicly available literature, methodologies for analogous structures provide significant insight into potential synthetic pathways. A prominent and versatile method involves the alkylation of gem-dihydroperoxides to form bis-peroxyacetals, which are then hydrolyzed to yield the desired alkyl hydroperoxides. nih.govnih.gov
A convenient and effective procedure for the synthesis of primary and secondary alkyl hydroperoxides utilizes a two-step process starting from ketones. nih.govunl.edu The ketone is first converted to a 1,1-dihydroperoxide (DHP). These DHPs serve as valuable precursors for alkyl hydroperoxides. unl.edu The subsequent twofold alkylation of the 1,1-dihydroperoxide leads to the formation of a bis-peroxyacetal intermediate. nih.govnih.gov This intermediate is then deprotected through acidic hydrolysis to furnish the final alkyl hydroperoxide and regenerate the initial ketone. nih.govacs.org
The initial substrates for this process are often 1,1-dihydroperoxides derived from ketones like cyclododecanone (B146445) and 4-tert-butylcyclohexanone. nih.gov These are chosen for their sufficient mass, which simplifies isolation and enhances safety. nih.gov The synthesis of these DHPs can be achieved through a Re2O7-catalyzed condensation of the corresponding ketone with aqueous hydrogen peroxide. nih.gov
The alkylation of the 1,1-dihydroperoxide to the bis-peroxyacetal can be accomplished using various electrophiles. For instance, alkyl triflates have been shown to be effective for the synthesis of secondary peroxides when used in the presence of a base like potassium tert-butoxide. acs.org The reaction conditions for the formation of bis-peroxyacetals from a 1,1-dihydroperoxide are detailed in the table below.
Table 1: Synthesis of Bis-peroxyacetals from Alkylation of 1,1-Dihydroperoxide
| Entry | Electrophile | Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | n-Decyl-OTf | KOtBu | THF | 0.3 | 85 |
| 2 | c-Hexyl-OTf | KOtBu | THF | 0.5 | 81 |
| 3 | 4-Ph-Bu-OTf | KOtBu | THF | 0.3 | 88 |
| 4 | BnO(CH2)4-OTf | KOtBu | THF | 0.3 | 82 |
Data sourced from studies on the alkylation of cyclododecanone 1,1-dihydroperoxide. acs.org
Once the bis-peroxyacetal is synthesized and purified, the final step is the hydrolysis to the corresponding alkyl hydroperoxide. Screening of deprotection conditions has shown that refluxing the bis-peroxyacetal in a methanolic solution with 50% aqueous sulfuric acid results in rapid and high-yield deprotection. nih.govacs.org
Table 2: Hydrolysis of Bis-peroxyacetals to Alkyl Hydroperoxides
| Entry | Bis-peroxyacetal | Acid | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | 2a (Decyl) | H2SO4 (cat.) | EtOH | rt | 24 | <5 |
| 2 | 2a (Decyl) | H2SO4 (5 eq) | MeOH | 65 °C | 1 | 20 |
| 3 | 2a (Decyl) | 50% aq. H2SO4 | MeOH | 65 °C | 0.25 | 88 |
| 4 | 2b (c-Hexyl) | 50% aq. H2SO4 | MeOH | 65 °C | 0.25 | 86 |
Data represents the deprotection of bis-peroxyacetals derived from cyclododecanone. nih.govacs.org
This methodology, based on the use of 1,1-dihydroperoxides, presents a convenient route to primary and secondary alkyl hydroperoxides, with the added benefit of recovering the initial ketone starting material. nih.govunl.edu While this approach has proven successful for primary and secondary systems, its extension to tertiary systems has been challenging, likely due to rapid elimination reactions. nih.govacs.org
Other reported methods for the synthesis of alkyl hydroperoxides include the alkylation of 2-methoxypropyl-2-yl hydroperoxide followed by deprotection of the resulting monoperoxyacetals, a method that has seen significant use but is limited by the need to handle a low molecular weight hydroperoxyacetal. nih.govunl.edu Additionally, methods such as the reaction of alkyl halides with hydrogen peroxide in the presence of silver trifluoroacetate, and the hydroperoxymercuriation and reduction of alkenes have been developed. rsc.orgrsc.org The ozonolysis of alkenes in the presence of an alcohol represents another pathway to α-alkoxyalkyl hydroperoxides. ucl.ac.uk
Reaction Mechanisms and Chemical Transformations of 1 Butoxybutane 1 Peroxol
Fundamental Mechanistic Pathways
The reactivity of 1-butoxybutane-1-peroxol is multifaceted, with reactions proceeding through various intermediates depending on the conditions. These pathways are crucial in both synthetic applications and decomposition processes.
Free-Radical Mechanisms in Peroxyl Compound Reactions
Organic peroxides are well-known initiators of free-radical reactions, and this compound is no exception. researchgate.net The relatively weak O-O bond can undergo homolytic cleavage upon exposure to heat or light, generating two radical species. This initiation step is central to many polymerization processes. researchgate.netlibretexts.org
The autoxidation of ethers, a process that can lead to the formation of hydroperoxides like this compound, proceeds via a free-radical chain mechanism. jove.com This process involves three key stages:
Initiation: An initiator abstracts a hydrogen atom from a carbon adjacent to the ether oxygen, forming a carbon-centered radical. jove.com
Propagation: This radical then reacts with molecular oxygen to form a peroxy radical. The peroxy radical can subsequently abstract a hydrogen atom from another ether molecule, propagating the chain and forming a hydroperoxide. jove.comnptel.ac.in
Termination: The reaction ceases when two radicals combine to form a non-radical species. jove.com
The decomposition of α-hydroperoxy alkyl radicals can also occur, leading to a carbonyl compound and a hydroxyl radical. copernicus.org The general scheme for the free-radical decomposition of a hydroperoxy ether is as follows:
Table 1: General Steps in Free-Radical Chain Reactions
| Stage | Description |
|---|---|
| Initiation | Formation of free radicals from a stable molecule. libretexts.org |
| Propagation | A radical reacts with a stable molecule to form a new radical. libretexts.org |
| Termination | Two radicals react to form a non-radical product. libretexts.org |
Acid-Catalyzed Transformations
In the presence of acids, this compound can undergo a variety of transformations. Acid catalysis often facilitates the heterolytic cleavage of the O-O bond. nih.gov The protonation of one of the oxygen atoms in the peroxide group makes it a better leaving group, initiating rearrangements or fragmentation reactions. cdnsciencepub.com
Lewis acids such as titanium tetrachloride (TiCl₄) and tin(IV) chloride (SnCl₄) can catalyze the formation of peroxyacetals from aldehydes, alcohols, and hydroperoxides. nih.govsemanticscholar.orgcdnsciencepub.com These reactions proceed through the activation of the carbonyl group by the Lewis acid, followed by nucleophilic attack. The use of Lewis acids can also mediate the reaction of peroxyacetals with electron-rich alkenes. semanticscholar.org
The acid-catalyzed rearrangement of hydroperoxides is a well-documented process. cdnsciencepub.com For instance, the rearrangement of 1-phenylcyclopentyl hydroperoxide in the presence of acid leads to multiple products, including those from ring-opening and elimination of hydrogen peroxide. cdnsciencepub.com The nature of the migrating group (e.g., aryl vs. alkyl) and the stability of the resulting carbocation intermediate play a significant role in determining the reaction pathway. cdnsciencepub.com The fragmentation of hydroperoxy acetals to esters is another example of an acid-catalyzed transformation. nih.gov
Table 2: Examples of Acid-Catalyzed Reactions of Peroxides
| Reactant Type | Catalyst | Product Type | Reference |
|---|---|---|---|
| Cyclic Epoxy Ketones | H₂O₂/Acid | Lactones, Dicarboxylic Acids | nih.gov |
| Aldehydes | H₂O₂/Lewis Acid | Geminal Bishydroperoxides | nih.gov |
| Peroxyacetals | Lewis Acid | Cyclic Peroxides | nih.govsemanticscholar.org |
Nucleophilic Reactivity of Peroxyacetals
Peroxyacetals, the class of compounds to which this compound belongs, can exhibit nucleophilic character. The peroxy group can act as a nucleophile in certain reactions. For example, the oxidation of aldehydes and ketones by peroxoacids often involves the nucleophilic attack of the peroxo species on the carbonyl carbon.
The hydroperoxide anion, formed under basic conditions, is a more potent nucleophile than the neutral hydroperoxide. nih.gov This enhanced nucleophilicity is utilized in reactions like the oxidative cleavage of ketones to carboxylic acids in alkaline solutions. beilstein-journals.org The synthesis of peroxyacetals can be achieved through the nucleophilic addition of a hydroperoxide and an alcohol to an aldehyde, often promoted by a Lewis acid catalyst like TiCl₄. cdnsciencepub.com Furthermore, the ozonolysis of alkenes in the presence of nucleophilic solvents can lead to the formation of peroxyacetals. unl.edu
Rearrangement Reactions of Peroxides
Rearrangement reactions are a hallmark of peroxide chemistry, often proceeding through ionic or radical intermediates and leading to a variety of stable products. researchgate.net
Overview of Peroxide Rearrangement Processes
Several named reactions describe the rearrangements of organic peroxides. These include the Baeyer-Villiger oxidation, the Criegee rearrangement, and the Hock rearrangement. researchgate.netnih.gov These reactions are fundamental in organic synthesis for converting ketones to esters or lactones, and tertiary alcohols to ketones and aldehydes. nih.gov
The Baeyer-Villiger oxidation, for example, involves the migration of a group from a carbonyl carbon to an adjacent peroxide oxygen, typically within a Criegee intermediate. researchgate.netbeilstein-journals.org The migratory aptitude of different substituent groups plays a key role in the regioselectivity of this reaction. The cleavage of the O-O bond in the Criegee intermediate can be either homolytic or heterolytic, leading to different products. nih.gov
Specific Rearrangement Pathways Relevant to Hydroperoxy Ethers
Hydroperoxy ethers, such as this compound, can undergo rearrangements analogous to those mentioned above. The acid-catalyzed rearrangement of α-alkoxy hydroperoxides can lead to the formation of esters or lactones, a process related to the Criegee rearrangement. researchgate.net
The Kornblum-DeLaMare rearrangement describes the conversion of a primary or secondary organic peroxide to a ketone and an alcohol under basic or acidic conditions. wikipedia.org This reaction proceeds through the deprotonation of the α-proton to the peroxide, followed by rearrangement and expulsion of a hydroxide (B78521) anion. wikipedia.org
For hydroperoxy ethers, acid-catalyzed pathways can involve protonation on either the ether or the hydroxyl oxygen. cdnsciencepub.com Protonation and subsequent cleavage of the O-O bond can initiate migrations of the attached alkyl or alkoxy groups. The fragmentation mechanism of hydroperoxy acetals can lead to the formation of esters. nih.gov The specific products formed depend on the structure of the hydroperoxy ether and the reaction conditions.
Cleavage and Decomposition Reactions
The peroxide bond (O-O) is the most reactive site in this compound, and its cleavage dictates the subsequent decomposition pathways. This bond can break either homolytically, forming two radical species, or heterolytically, resulting in ionic intermediates.
The cleavage of the peroxide bond in compounds like this compound can proceed through two primary pathways: homolytic and heterolytic fission.
Homolytic Cleavage: This process involves the symmetrical breaking of the O-O bond, where each oxygen atom retains one of the bonding electrons, leading to the formation of two radical intermediates: an alkoxy radical and a hydroxyl radical. This type of cleavage is typically initiated by thermal energy or ultraviolet (UV) light. royalsocietypublishing.orgwikipedia.org The weakness of the O-O bond makes homolysis a common pathway for organic peroxides. beilstein-journals.org The resulting free radicals are highly reactive and can initiate further reactions. wikipedia.org
Heterolytic Cleavage: In contrast, heterolytic cleavage involves the asymmetrical breaking of the O-O bond, where one oxygen atom retains both bonding electrons, forming an ion pair. This process is often facilitated by polar solvents or the presence of acids or bases. For α-alkoxyalkyl hydroperoxides, proton-catalyzed decomposition pathways have been proposed, which involve heterolytic steps. nih.govrsc.org
The preferred cleavage pathway is influenced by the reaction conditions, such as temperature, solvent polarity, and the presence of catalysts.
The decomposition of this compound can be induced by various factors, leading to the formation of different products and functional group transformations. Studies on related α-alkoxyalkyl-hydroperoxides (α-AHs) provide insight into these processes.
The decomposition of α-AHs in aqueous organic media has been shown to be temperature-dependent and is often catalyzed by acid. nih.govrsc.org For instance, the first-order rate coefficient for the decomposition of C13 α-AHs derived from α-terpineol Criegee intermediates increases with temperature. nih.gov This decomposition can lead to the formation of hydrogen peroxide (H₂O₂) and other multifunctional species. nih.gov
The decomposition mechanism for α-AHs in acidic aqueous organic media is suggested to be a proton-catalyzed process. nih.govrsc.orgnih.gov This can lead to the formation of hemiacetal species which then further transform. nih.gov The activation energies for the decomposition of several α-AHs have been determined, providing a measure of the energy barrier for these reactions.
| α-Alkoxyalkyl-hydroperoxide Derivative | Activation Energy (Ea) (kcal mol⁻¹) | pH | Reference |
| Derived from α-terpineol CI and 1-propanol | 12.3 ± 0.6 | 4.5 | nih.gov |
| Derived from α-terpineol CI and 2-propanol | 18.7 ± 0.3 | 4.5 | nih.gov |
| Derived from α-terpineol CI and ethanol | 13.8 ± 0.9 | 4.5 | nih.gov |
| Derived from α-terpineol CI and 1,3-propanediol | 15.7 ± 0.8 | - | rsc.org |
| Derived from α-terpineol CI and 1,4-butanediol | 15.0 ± 2.4 | - | rsc.org |
| Derived from α-terpineol CI and 1,5-pentanediol | 15.9 ± 0.3 | - | rsc.org |
| Table 1: Activation Energies for the Decomposition of Various α-Alkoxyalkyl-hydroperoxides. |
The data indicates that the structure of the alkoxy group can influence the activation energy of the decomposition reaction. These decomposition pathways represent significant functional group transformations, converting the hydroperoxide into alcohols, ketones, and other oxygenated compounds.
Homolytic and Heterolytic Cleavage of the Peroxide Bond
Reactivity with Organometallic Reagents
Organometallic reagents, such as organolithium and Grignard reagents, are potent nucleophiles and strong bases that can react with organic peroxides. cdnsciencepub.com These reactions can lead to the formation of new carbon-oxygen (C-O) bonds.
The reaction of organometallic reagents with peroxides can proceed via a nucleophilic attack on one of the oxygen atoms of the peroxide bond. cdnsciencepub.com In the case of this compound, an organometallic reagent (R'-M) could attack the hydroperoxide, leading to the transfer of an alkoxide group and the formation of a new C-O bond.
Research on the reactivity of various peroxides with organolithium and organomagnesium reagents has shown that such reactions can be utilized for the synthesis of ethers. unl.edu The efficiency and selectivity of the alkoxide transfer can be influenced by the nature of the peroxide and the organometallic reagent. unl.edu While di-t-butyl peroxide is known to be unreactive towards some Grignard reagents, other peroxides show greater reactivity. cdnsciencepub.com
Organic peroxides can act as electrophiles, reacting with nucleophiles like carbanions derived from organometallic reagents. unl.edu This reactivity allows for the selective functionalization of molecules through the formation of new C-O bonds. The use of peroxides as precursors for ether synthesis has been explored, although limitations in the reactivity of some available reagents for alkoxide transfer have been noted. unl.edu
Studies have investigated the reactivity of different types of peroxides, including dialkyl peroxides and monoperoxyacetals, with organolithium and organomagnesium reagents to achieve efficient and selective transfer of alkoxide groups to form ethers. unl.edu This approach provides a method for introducing an alkoxy group into a molecule, demonstrating the potential of compounds like this compound to serve as reagents for selective functionalization.
Advanced Spectroscopic and Analytical Characterization Techniques for Peroxols
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. nih.gov For 1-Butoxybutane-1-peroxol, both ¹H and ¹³C NMR would provide critical data.
In ¹H NMR, the proton of the hydroperoxide group (-OOH) is particularly noteworthy, typically appearing as a broad singlet in the downfield region of the spectrum, often between 10 and 11 ppm. researchgate.net The exact chemical shift can be influenced by solvent and concentration due to hydrogen bonding. The protons on the carbon adjacent to the ether oxygen (α-hydrogens) would be expected to resonate in the range of 3.4-4.5 ppm. libretexts.org The remaining protons of the two butyl chains would appear in the more upfield region, typically between 0.9 and 1.7 ppm, with their multiplicity (singlet, doublet, triplet, etc.) revealing their proximity to neighboring protons. For instance, the terminal methyl (CH₃) groups would likely appear as triplets.
In ¹³C NMR spectroscopy, the carbons directly bonded to the electronegative oxygen atoms would have the largest chemical shifts. The carbon atom of the C-OOH group and the carbon of the C-O-C ether linkage would be expected to appear in the 50-80 ppm range. libretexts.org The remaining carbons of the butyl groups would resonate at higher fields (lower ppm values).
A specialized ¹⁷O NMR experiment could also be employed to directly probe the oxygen environments. Hydroperoxide oxygens typically resonate in a distinct region, between +210 and +238 ppm, which would help to confirm the presence of the peroxol group.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Functional Group | Predicted Chemical Shift (ppm) |
|---|---|
| Hydroperoxide (-OOH) | 10.0 - 11.0 |
| α-Hydrogens (ether, -CH₂-O-) | 3.4 - 4.5 |
| α-Hydrogen (peroxol, -CH(OOH)-) | ~4.0 - 5.0 |
| Methylene groups (-CH₂-) | 1.2 - 1.7 |
| Methyl groups (-CH₃) | 0.9 - 1.0 |
Note: These are estimated values based on analogous structures.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is crucial for determining the molecular weight of a compound and for gaining structural insights through the analysis of its fragmentation patterns. tandfonline.com Due to the thermal instability of peroxides, "soft" ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are preferred over harsher methods like Electron Impact (EI). nih.govnih.gov
In a positive-ion mode ESI-MS experiment, this compound (C₈H₁₈O₃, molecular weight 162.23 g/mol ) would likely be detected as a protonated molecule [M+H]⁺ at m/z 163.24 or as an adduct with sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺. copernicus.org
Tandem mass spectrometry (MS/MS) would be used to induce fragmentation of the parent ion, providing further structural information. A characteristic fragmentation pathway for hydroperoxides is the neutral loss of H₂O₂ (34 Da) or a water molecule (18 Da). copernicus.org The weak O-O bond is susceptible to cleavage, and other common fragmentation patterns would involve the cleavage of the C-O and C-C bonds of the butyl chains.
Table 2: Expected Key Ions in the Mass Spectrum of this compound
| Ion | m/z (approx.) | Description |
|---|---|---|
| [M+H]⁺ | 163.24 | Protonated molecule |
| [M+Na]⁺ | 185.22 | Sodium adduct |
| [M+NH₄]⁺ | 180.26 | Ammonium adduct |
| [M+H - H₂O]⁺ | 145.23 | Loss of water |
| [M+H - H₂O₂]⁺ | 129.23 | Loss of hydrogen peroxide |
Note: These values are calculated based on the expected molecular formula.
Chromatographic Methods for Purity and Mixture Analysis (e.g., GC-MS, HPLC)
Chromatographic techniques are essential for separating the target compound from any impurities, starting materials, or byproducts, and for quantifying its purity.
High-Performance Liquid Chromatography (HPLC) is a well-suited technique for the analysis of thermally sensitive compounds like organic hydroperoxides. thermofisher.com A reversed-phase HPLC method, using a C18 column and a mobile phase such as a methanol/water or acetonitrile (B52724)/water gradient, would likely be effective for separating this compound from other components. dss.go.thacs.org Detection could be achieved using a UV detector if the compound possesses a chromophore, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS). Post-column derivatization techniques can also be employed to enhance detection sensitivity. ametsoc.orgnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is generally less suitable for intact peroxide analysis due to their thermal instability, which can lead to decomposition in the hot injector port and column. nih.gov However, GC-MS can be useful for analyzing the decomposition products of peroxides, which can provide indirect evidence of their presence. researchgate.netacs.org For example, the thermal decomposition of this compound might yield butanol, butyraldehyde (B50154), and other smaller molecules.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational frequencies. oup.com
In the IR spectrum of this compound, a broad absorption band in the region of 3200-3600 cm⁻¹ would be characteristic of the O-H stretching vibration of the hydroperoxide group, with the broadness resulting from hydrogen bonding. A strong C-O stretching band for the ether linkage would be expected in the 1000-1300 cm⁻¹ range. libretexts.org The crucial O-O stretching vibration of the peroxo group is often weak in IR spectroscopy but can sometimes be observed in the 800-900 cm⁻¹ region. royalsocietypublishing.org
Raman spectroscopy is often complementary to IR and can be particularly useful for identifying the O-O bond. oup.com The O-O stretching vibration, which is often weak in the IR spectrum, can give a more intense signal in the Raman spectrum, typically in the 800-900 cm⁻¹ range. osti.gov This makes Raman spectroscopy a valuable tool for confirming the presence of the peroxo linkage.
Table 3: Key Vibrational Frequencies for this compound
| Functional Group | Technique | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H stretch (hydroperoxide) | IR | 3200 - 3600 (broad) |
| C-H stretch (alkyl) | IR/Raman | 2850 - 3000 |
| C-O stretch (ether) | IR | 1000 - 1300 (strong) |
| O-O stretch (peroxide) | Raman | 800 - 900 |
Note: These are typical ranges for the specified functional groups.
Other Spectroscopic Techniques for Elucidating Peroxo Linkages
Furthermore, advanced techniques combining spectroscopy with chemical reactions can be employed. For example, reaction with a reducing agent like triphenylphosphine (B44618) (TPP) followed by analysis (e.g., by GC-MS or NMR) can confirm the presence of a hydroperoxide. The TPP would be oxidized to triphenylphosphine oxide (TPPO), and the hydroperoxide would be reduced to the corresponding alcohol (1-butoxybutanol), both of which can be readily identified. researchgate.net
Table of Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 1-Butoxybutane-1-hydroperoxide |
| Butanol |
| Butyraldehyde |
| 1-Butoxybutanol |
| Triphenylphosphine |
Theoretical and Computational Chemistry of 1 Butoxybutane 1 Peroxol
Quantum Chemical Approaches to Peroxol Systems
Quantum chemical methods are indispensable for investigating the structural features and reactivity of organic peroxides. researchgate.net The choice of method is crucial for accurately describing the weak O-O bond, which has a low bond dissociation energy (typically 20-50 kcal/mol) and is prone to homolytic cleavage. fsu.edupitt.edu
Ab initio (from first principles) methods are fundamental to computational chemistry. The Hartree-Fock (HF) method is a starting point, but it inadequately describes the O-O bond in peroxides because it does not account for electron correlation. wayne.edu For instance, HF calculations can underestimate the bond dissociation energy of peroxyformic acid by a significant margin. wayne.edu
To achieve more accurate results, post-Hartree-Fock methods that include electron correlation are necessary. Møller-Plesset perturbation theory, particularly at the second order (MP2), offers a significant improvement. researchgate.net For a variety of oxygen atom transfer processes, the MP2/6-31G* level of theory has been found to provide adequate relative energetics. wayne.edu High-level ab initio calculations, such as the G2 level of theory, predict O-O bond dissociation enthalpies with much greater accuracy, showing values of approximately 45 kcal/mol for methyl hydroperoxide (CH3OOH) and 39 kcal/mol for dimethyl peroxide (CH3OOCH3). wayne.eduacs.org
The selection of the basis set is also critical. Pople-style basis sets, like 6-31G(d,p), are commonly used for geometry optimizations. researchgate.netnih.gov For higher accuracy, especially in energy calculations, larger basis sets with diffuse and polarization functions, such as the Dunning-style augmented correlation-consistent basis sets (e.g., aug-cc-pVTZ), are preferred. amazonaws.comrsc.org
Table 1: Comparison of O-O Bond Dissociation Enthalpies (298 K) using G2 Level of Theory
| Compound | Bond Dissociation Enthalpy (kcal/mol) |
|---|---|
| Hydrogen Peroxide (HOOH) | 50 |
| Methyl Hydroperoxide (CH₃OOH) | 45 |
| Dimethyl Peroxide (CH₃OOCH₃) | 39 |
| Peroxyacetic Acid (CH₃C(O)OOH) | 48 |
Data sourced from high-level ab initio calculations. wayne.edu
Density Functional Theory (DFT) has become a popular and cost-effective method for studying organic peroxides. researchgate.net DFT methods, particularly hybrid functionals like B3LYP, have been widely used to study the structure and reactivity of peroxides. researchgate.netacs.org However, the accuracy of DFT can be highly dependent on the chosen functional.
Benchmark studies have been conducted to validate the performance of various DFT functionals against high-level ab initio calculations and experimental data for O-O bond dissociation energies (BDE). amazonaws.comuchile.clchemrxiv.org While many functionals yield mean absolute deviations of around 5.0 kcal/mol, the ωB97 family of functionals and the Minnesota functional M11 have shown better performance, although they can exhibit a marked dependence on the basis set. amazonaws.comchemrxiv.org The ωB97 functionals, in particular, have been noted for their ability to correctly reproduce the order of BDE values across different peroxides. amazonaws.comchemrxiv.org For studies involving the atmospheric degradation of alkoxy radicals derived from peroxides, the B3LYP/6-31G(d,p) level of theory has been employed to identify low-energy conformers. nih.gov
Electron correlation is a critical factor in accurately describing the electronic structure of peroxides, especially the weak O-O bond. osti.gov The near-degeneracy of the peroxide σ and σ* orbitals can give the system a significant multi-reference character, meaning that a single-determinant wave function (like that from Hartree-Fock) is insufficient. wayne.edu
For systems with strong multi-reference character, methods like Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2) are often required. researchgate.net These methods provide a more robust description of the electronic state, which is essential for studying reaction pathways such as bond homolysis. researchgate.net The importance of a correct description of electron correlation is highlighted by the fact that the main source of error in predicting bond dissociation energies often stems from the electronic structure description rather than other factors. amazonaws.com The development of local correlation methods, such as local pair natural orbital (LPNO) coupled-cluster techniques, allows for highly accurate calculations on larger systems by exploiting the local nature of electron correlation. rsc.org
Density Functional Theory (DFT) Applications
Molecular Modeling and Simulation
Beyond static quantum chemical calculations, molecular modeling and simulation techniques are used to explore the dynamic behavior and reactivity of peroxides like 1-Butoxybutane-1-peroxol.
The conformational landscape of this compound is complex due to the flexibility of the two butyl chains and the rotation around the C-O and O-O bonds. The conformational preferences in peroxides differ significantly from those in analogous compounds like acetals. nih.gov For instance, in dimethyl peroxide, the most stable conformer has a C-O-O-C dihedral angle of about 150°, and the potential energy surface is relatively flat for angles between 110° and 180°. nih.gov
For this compound, a systematic conformational search would be necessary. This can be initiated using molecular mechanics force fields (like MMFF) to generate a set of low-energy conformers. nih.govacs.org These initial structures would then be optimized using a more reliable quantum chemical method, such as DFT or MP2, to locate the true energy minima. nih.govacs.org The presence of the butoxy group (CH₃CH₂CH₂CH₂O-) introduces additional rotational degrees of freedom compared to simpler peroxides, and intramolecular interactions, such as hydrogen bonding between the hydroperoxyl hydrogen and the ether oxygen, could play a role in stabilizing certain conformations.
Values are generalized from studies on related peroxide systems.
Understanding the reaction mechanisms of this compound, particularly its thermal decomposition, requires the exploration of its potential energy surface (PES). researchgate.netacs.org The primary reaction pathway for simple dialkyl peroxides is the homolytic cleavage of the O-O bond to form two alkoxy radicals. fsu.edu For this compound, this would lead to a butoxy radical (CH₃(CH₂)₃O•) and a 1-butoxy-1-hydroxybutyl radical (•CH(OOH)(CH₂)₃CH₃).
Computational studies can map the minimum energy path for this bond cleavage, identifying the transition state and calculating the activation energy. researchgate.net The peroxide bond length is a natural reaction coordinate for studying this process. researchgate.net DFT and ab initio methods are used to calculate the energies of points along this coordinate to construct the PES profile. nih.gov For more complex reactions, such as rearrangements or intermolecular reactions, more elaborate PES scans involving multiple reaction coordinates are necessary. The calculated activation energies are crucial for predicting the thermal stability and decomposition kinetics of the compound. acs.org
Conformational Analysis of this compound
Reaction Dynamics and Kinetics Modeling
The study of reaction dynamics and kinetics through computational modeling is crucial for understanding the behavior of chemical compounds over time. This involves examining the mechanisms, rates, and energy barriers of reactions.
Computational Studies of Autoxidation Mechanisms
Autoxidation is a spontaneous oxidation process that occurs in the presence of oxygen. For organic peroxides, this is a critical degradation pathway. Computational studies in this area would typically involve modeling the homolytic cleavage of the peroxide bond and subsequent reactions with oxygen. Despite the importance of such mechanisms for peroxide stability and reactivity, no specific computational studies on the autoxidation of this compound were found.
Prediction of Rate Constants and Activation Barriers
The rate of a chemical reaction is quantified by its rate constant, which is temperature-dependent as described by the Arrhenius equation. libretexts.orgatlanticoer-relatlantique.ca Computational methods, such as transition state theory, are employed to calculate the activation energy (the energy barrier that must be overcome for a reaction to occur) and pre-exponential factors, thereby predicting rate constants. libretexts.orgumcs.pl
A search for predicted rate constants and activation barriers for reactions involving this compound did not yield any specific data. Such data would be invaluable for modeling its decomposition or its role in chemical synthesis.
Interactive Data Table: Hypothetical Rate Constant Data
The following table is a hypothetical representation of data that would be generated from computational studies. No actual data for this compound was found.
Sensitivity Analysis in Reaction Kinetics
Sensitivity analysis is a computational technique used to determine how the uncertainty in the output of a model can be attributed to different sources of uncertainty in its inputs. nih.govpdx.edu In chemical kinetics, it helps identify which reaction rate constants have the most significant impact on the concentration of specific species over time. nih.govuit.nomdpi.com This is particularly useful in complex reaction networks, such as those involving atmospheric chemistry or combustion, to simplify models by focusing on the most influential steps. researchgate.net No sensitivity analyses pertaining to the reaction kinetics of this compound have been published.
Prediction of Spectroscopic Properties
Computational chemistry is a powerful tool for predicting the spectroscopic signatures of molecules, which aids in their identification and structural elucidation. researchgate.netfrontiersin.org
Computational NMR and IR Spectral Prediction
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are standard techniques for molecular structure determination. Computational methods, often employing Density Functional Theory (DFT), can predict the chemical shifts and coupling constants for NMR spectra (¹H, ¹³C, etc.) and the vibrational frequencies for IR spectra. computabio.comnih.gov These predicted spectra can be compared with experimental data to confirm a proposed structure. schrodinger.com
While computational prediction of NMR and IR spectra is a common practice, no such published data exists specifically for this compound.
Interactive Data Table: Hypothetical Predicted Spectroscopic Data
The following table is a hypothetical representation of data that would be generated from computational studies. No actual data for this compound was found.
Chiroptical Properties (e.g., ORD, VCD) for Chiral Analogs
This compound possesses a chiral center at the carbon atom bonded to the butoxy and hydroperoxy groups. Therefore, it can exist as two enantiomers. Chiroptical spectroscopy, which includes techniques like Optical Rotatory Dispersion (ORD) and Vibrational Circular Dichroism (VCD), measures the differential interaction of chiral molecules with left and right circularly polarized light. rsc.org Computational methods can predict these chiroptical properties, which is essential for determining the absolute configuration of chiral molecules without the need for X-ray crystallography. schrodinger.comrsc.org There are no available computational studies on the chiroptical properties of the enantiomers of this compound.
Research Directions and Future Perspectives in Peroxol Chemistry
Development of Novel Synthetic Methodologies
The synthesis of organic peroxides has traditionally relied on methods such as the ozonolysis of alkenes or the acid-catalyzed reaction of carbonyl compounds with hydrogen peroxide. beilstein-journals.orgnih.gov While effective, these pathways can present challenges, including the use of hazardous reagents and difficulties in separating homogeneous catalysts from the reaction products. polymtl.ca The future of peroxol synthesis is geared towards overcoming these limitations by developing more efficient, selective, and robust methodologies.
A primary objective is the exploration of heterogeneous catalysts to replace traditional homogeneous acids. polymtl.ca Solid acid catalysts, for instance, can simplify product purification and allow for catalyst recycling, aligning with more sustainable chemical production. Another promising avenue is the development of novel methods for creating primary and secondary alkyl hydroperoxides with improved yields and reduced side-product formation. unl.edu Research into the controlled reaction of Criegee intermediates, generated from ozonolysis, with various alcohols is an active area that produces α-AHs and provides a route to diverse structures. nih.govsemanticscholar.org For 1-Butoxybutane-1-peroxol, this could involve the ozonolysis of a suitable unsaturated precursor in the presence of butanol. Future synthetic strategies will likely focus on mild reaction conditions and the use of readily available, non-toxic starting materials. beilstein-journals.org
| Synthetic Approach | Description | Advantages & Future Directions |
| Acid-Catalyzed Peroxidation | Reaction of an aldehyde (e.g., butanal) with hydrogen peroxide in the presence of an alcohol (e.g., butanol) and an acid catalyst. beilstein-journals.orgnih.gov | Future: Development of recyclable heterogeneous catalysts to improve sustainability and simplify purification. polymtl.ca |
| Ozonolysis in Alcohol | Ozonolysis of an unsaturated VOC in the presence of an alcohol, where the resulting Criegee intermediate is trapped by the alcohol. nih.govsemanticscholar.org | Future: Gaining greater control over Criegee intermediate reactivity to synthesize complex, multifunctional peroxols with high selectivity. |
| Nucleophilic Substitution | Reaction of an appropriate electrophile with a hydroperoxide nucleophile, such as hydrogen peroxide. unl.edu | Future: Expanding the substrate scope and improving yields, particularly for sterically hindered or sensitive structures. |
| Autoxidation | Free-radical-mediated reaction of hydrocarbons with molecular oxygen. beilstein-journals.org | Future: Designing selective autoxidation processes that yield specific hydroperoxides with minimal byproducts. |
Exploration of Undiscovered Reactivity and Transformations
Organic peroxides are well-established as versatile reagents, primarily used as radical initiators for polymerization and as oxidants. polymtl.caacs.org The characteristic O-O bond can be cleaved by heat or light to generate reactive radical species. acs.org However, the full reactive potential of peroxols like this compound is yet to be completely unlocked.
A significant frontier is the application of organic peroxides in transition-metal-free coupling reactions. acs.org Recent studies have demonstrated their utility in forming carbon-carbon bonds through oxidative transformations, offering a greener alternative to heavy metal catalysts. acs.org The decomposition of α-AHs in aqueous environments to produce hydrogen peroxide, aldehydes, and alcohols is another area of intense investigation, particularly due to its implications for atmospheric chemistry. nih.govrsc.orgacs.org The controlled decomposition of this compound could be harnessed as an in-situ source of H₂O₂ or butanal for subsequent synthetic steps. Future research will likely focus on discovering novel, non-radical reaction pathways and exploring the use of peroxols as key intermediates in complex molecule synthesis, moving beyond their traditional roles. beilstein-journals.orgacs.org
| Reactivity Class | Known Transformations | Potential Future Applications |
| Radical Reactions | Polymerization initiation, radical additions to alkenes. polymtl.ca | Controlled radical generation for stereoselective synthesis; use in late-stage functionalization. |
| Oxidative Reactions | Epoxidation of alkenes, Baeyer-Villiger oxidation. beilstein-journals.org | Development of highly selective and chemoselective oxidation methods under mild, metal-free conditions. acs.org |
| Decomposition | Proton-catalyzed decomposition in aqueous media to yield H₂O₂, aldehydes, and alcohols. nih.govacs.org | Use as controlled-release H₂O₂ delivery systems; tandem decomposition-reaction sequences. |
| Coupling Reactions | Emerging use in transition-metal-free cross-dehydrogenative coupling (CDC) reactions. acs.org | Expanding the scope to new C-C and C-heteroatom bond formations; designing peroxols as bespoke coupling agents. |
Advanced Computational Studies for Mechanistic Insights
Computational chemistry has become an indispensable tool for unraveling the intricate mechanisms of peroxide reactions. copernicus.org Theoretical calculations allow researchers to map potential energy surfaces, identify transition states, and predict reaction kinetics, providing insights that are often difficult to obtain through experiments alone. unibe.ch
For α-alkoxyalkyl-hydroperoxides, computational studies have been pivotal in understanding their decomposition mechanisms. nih.govsemanticscholar.org These models have confirmed that decomposition in acidic aqueous media is often a proton-catalyzed process and have shown how water molecules can participate in and affect the reaction kinetics. rsc.org For example, recent work has highlighted that using protonated water clusters in calculations provides more accurate predictions of hydrolysis rates compared to simpler models. copernicus.org Future computational efforts will likely employ more sophisticated models and machine learning to predict the reactivity of new peroxol structures. For this compound, advanced modeling could predict its thermal stability, its decomposition profile under various atmospheric conditions, and its interactions with novel catalysts, thereby guiding the design of new experiments and applications. copernicus.orgpnas.org
Designing New Peroxol Architectures with Controlled Reactivity
The ability to tailor the reactivity of a peroxide by strategically modifying its chemical structure is a key goal for future research. acs.org By designing novel peroxol architectures, chemists can achieve greater control over reaction selectivity, stability, and physical properties. This involves the precise installation of functional groups that can influence the electronic or steric environment around the peroxide bond. acs.org
For example, introducing electron-withdrawing or -donating groups can alter the stability of the O-O bond and the reactivity of the resulting radicals. The synthesis of complex macrocyclic peroxides demonstrates the feasibility of constructing large, intricate molecules containing a peroxide moiety. mdpi.com In the context of α-AHs like this compound, future designs could involve modifying the butoxy or butyl groups. Incorporating chiral auxiliaries could lead to peroxols capable of stereoselective oxidations, while adding specific functional groups could tune the molecule's solubility or allow it to be anchored to a solid support for use as a recyclable reagent.
| Structural Modification | Target Property | Potential Application |
| Varying Alkyl/Alkoxy Chains | Thermal Stability, Solubility | Tuning decomposition temperature for specific polymerization processes; enhancing solubility in green solvents. |
| Incorporating Chiral Centers | Stereocontrol | Asymmetric epoxidation or other stereoselective oxidation reactions. |
| Adding Functional Groups | Reactivity, Anchoring | Directing intramolecular reactions; creating recyclable, solid-supported oxidizing agents. |
| Creating Macrocycles | Conformational Rigidity | Studying structure-activity relationships; developing novel therapeutic agents or molecular sensors. mdpi.com |
Integration with Green Chemistry Principles in Peroxide Synthesis
The principles of green chemistry provide a framework for designing chemical products and processes that are safer, more efficient, and environmentally benign. msu.eduopcw.org The integration of these principles is a major driver of innovation in modern peroxide chemistry.
A key focus is on the feedstock for peroxide synthesis. Hydrogen peroxide (H₂O₂) is a common precursor, but its industrial production via the anthraquinone (B42736) process is energy-intensive. unsw.edu.au Future directions point toward greener H₂O₂ production, such as direct synthesis from H₂ and O₂ or electrochemical generation using only water, air, and renewable electricity. unsw.edu.aumdpi.com This would enable decentralized, on-demand production for use in synthesizing compounds like this compound.
Further integration of green principles includes:
Use of Renewable Feedstocks : Employing bio-derived materials, such as butanol produced from fermentation, as starting materials. msu.edu
Catalysis : Shifting from single-use homogeneous catalysts to recyclable heterogeneous or biocatalytic systems. polymtl.caopcw.org
Safer Solvents : Replacing traditional volatile organic solvents with greener alternatives like water, supercritical fluids, or microemulsions. opcw.orgcore.ac.uk
Atom Economy : Designing synthetic routes that maximize the incorporation of reactant atoms into the final product, minimizing waste. opcw.org
Designing for Degradation : Creating peroxides that, after their intended use, break down into non-toxic, environmentally benign substances. msu.edu
By embracing these principles, the future development and application of this compound and related compounds can contribute to a more sustainable chemical industry. core.ac.uk
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
